REACTION_CXSMILES
|
NCCCN(C)[CH2:6][CH2:7][CH2:8][NH:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]=[N+:17]=[N-:18])=[CH:12][C:11]=1[N+:19]([O-:21])=[O:20].F[C:24]1[CH:29]=[CH:28][C:27]([N+:30]([O-:32])=[O:31])=[CH:26][C:25]=1[N+:33]([O-:35])=[O:34].[N:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.[OH2:42]>>[CH:14]1[C:13]([N:16]=[N+:17]=[N-:18])=[CH:12][C:11]([N+:19]([O-:21])=[O:20])=[C:10]([NH:9][CH2:8][CH2:7][CH2:6][CH2:6][CH2:7][C:8]([NH:9][CH2:10][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][NH:36][C:24]2[CH:29]=[CH:28][C:27]([N+:30]([O-:32])=[O:31])=[CH:26][C:25]=2[N+:33]([O-:35])=[O:34])=[O:42])[CH:15]=1 |f:2.3|
|
Name
|
N-(3-aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propane diamine
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
NCCCN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])C
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
pyridine water
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O.N1=CC=CC=C1
|
Name
|
pyridine water
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form at once and the reaction
|
Type
|
ADDITION
|
Details
|
mix
|
Type
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STIRRING
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Details
|
was stirred at room temp. overnight
|
Duration
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8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
The mixture was then concentrated on a rotary evaporator to an oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in CH2Cl2 (20 ml)
|
Type
|
WASH
|
Details
|
washed with 1M NaOH (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
again concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give an oily solid
|
Type
|
CUSTOM
|
Details
|
Last traces of solvent were removed by evacuation with an oil pump at room temp.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |